molecular formula C16H14N2O4 B2567209 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1903314-98-6

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2567209
CAS No.: 1903314-98-6
M. Wt: 298.298
InChI Key: LLKRVXQOOUUNKV-UHFFFAOYSA-N
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Description

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an azetidine ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

The compound 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C14_{14}H13_{13}N3_3O5_5
  • Molecular Weight: 303.2701 g/mol
  • CAS Number: 2034277-99-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. Specifically, the compound may exhibit:

  • Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes involved in metabolic and inflammatory pathways.
  • Receptor Binding: Its structural features allow it to bind effectively to specific receptors, influencing cellular signaling pathways.

Biological Evaluations

Various studies have evaluated the biological activity of compounds related to the benzodioxole structure and azetidine derivatives. Here are some notable findings:

Antimicrobial Activity

Research indicates that derivatives of benzodioxole possess significant antimicrobial properties. For instance, compounds derived from this scaffold have been tested against various bacterial strains and fungi, showing promising results.

CompoundActivity TypeMIC (μg/mL)
Benzodioxole Derivative AAntibacterial0.12
Benzodioxole Derivative BAntifungal0.49

Insecticidal Activity

A study highlighted the insecticidal potential of benzodioxole derivatives against Aedes aegypti, the vector for several viral diseases. The compound demonstrated larvicidal activity with an LC50_{50} value of 28.9 ± 5.6 μM.

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that certain benzodioxole derivatives exhibit low toxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM), indicating a favorable safety profile for therapeutic applications.

Case Studies

  • Larvicidal Activity Against Aedes aegypti:
    • A study synthesized several benzodioxole derivatives and evaluated their efficacy against mosquito larvae. The most active compound displayed significant larvicidal effects without cytotoxicity in mammalian cells.
  • Anti-inflammatory Effects:
    • Research on azetidine derivatives indicated that they could reduce inflammation markers by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting their potential use in treating inflammatory diseases.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-16(11-3-4-14-15(6-11)21-10-20-14)18-8-13(9-18)22-12-2-1-5-17-7-12/h1-7,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKRVXQOOUUNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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